1(2H)-Isoquinolinone, 5-(difluoromethoxy)-
Overview
Description
1(2H)-Isoquinolinone, 5-(difluoromethoxy)- is a chemical compound characterized by the presence of an isoquinolinone core with a difluoromethoxy substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation reaction, which utilizes difluoromethylation reagents to introduce the CF2H group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the difluoromethoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoquinolinones .
Scientific Research Applications
1(2H)-Isoquinolinone, 5-(difluoromethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to various enzymes or receptors . This interaction can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole.
2-Mercaptoimidazole: Known for its biological activities.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: Utilized in various chemical syntheses.
Uniqueness: 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its hydrogen-bonding capabilities, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(difluoromethoxy)-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-7-6(8)4-5-13-9(7)14/h1-5,10H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTRKFMIOFLRRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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